Cdk7-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

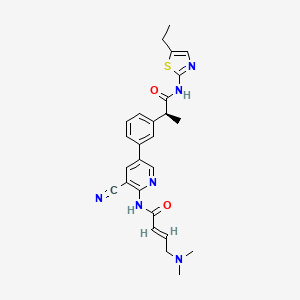

C26H28N6O2S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

(E)-N-[3-cyano-5-[3-[(2S)-1-[(5-ethyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl]phenyl]-2-pyridinyl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C26H28N6O2S/c1-5-22-16-29-26(35-22)31-25(34)17(2)18-8-6-9-19(12-18)21-13-20(14-27)24(28-15-21)30-23(33)10-7-11-32(3)4/h6-10,12-13,15-17H,5,11H2,1-4H3,(H,28,30,33)(H,29,31,34)/b10-7+/t17-/m0/s1 |

InChI Key |

ZPXRXBCRPSLNKW-JEJOPICUSA-N |

Isomeric SMILES |

CCC1=CN=C(S1)NC(=O)[C@@H](C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)/C=C/CN(C)C)C#N |

Canonical SMILES |

CCC1=CN=C(S1)NC(=O)C(C)C2=CC=CC(=C2)C3=CC(=C(N=C3)NC(=O)C=CCN(C)C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cdk7 Inhibitors in Cancer Cells

Disclaimer: While the query specified "Cdk7-IN-11," a diligent search of publicly available scientific literature and databases did not yield specific data for a compound with this exact designation. This guide, therefore, focuses on the well-elucidated mechanism of action of potent, selective, and often covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, using the extensively studied molecule THZ1 and the clinical candidate Samuraciclib (CT7001) as primary examples. The principles described are broadly applicable to understanding how this class of inhibitors functions in cancer cells.

Executive Summary

Cyclin-dependent kinase 7 (CDK7) is a master regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression. Its dual role makes it a compelling therapeutic target. CDK7 inhibitors incapacitate cancer cells by simultaneously disrupting the transcriptional machinery essential for the expression of oncogenes and halting the cell cycle engine that drives relentless proliferation. This guide provides a detailed examination of the molecular mechanisms, presents quantitative data on inhibitor potency, outlines key experimental protocols for studying these inhibitors, and visualizes the core pathways involved.

The Central Role of CDK7 in Malignancy

CDK7 is a serine/threonine kinase that operates at the nexus of cell cycle control and gene transcription.[1]

-

As a Transcriptional Regulator: CDK7 is a core component of the general transcription factor IIH (TFIIH).[1][2] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 and serine 7 residues.[3][4] This phosphorylation is a critical step for transcription initiation, promoter clearance, and productive gene expression.[4] Cancers often exhibit "transcriptional addiction," a heightened reliance on the continuous expression of key oncogenes (e.g., MYC) and anti-apoptotic proteins, making them particularly vulnerable to transcriptional disruption.[5][6]

-

As a Cell Cycle Engine: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[7][8] The CAK complex is responsible for the full activation of other cell cycle CDKs—including CDK1, CDK2, CDK4, and CDK6—by phosphorylating a key threonine residue in their T-loop.[2][9] This sequential activation of CDKs drives cells through the G1/S and G2/M phases of the cell cycle.[2]

Given this dual functionality, elevated CDK7 expression has been documented across numerous cancer types and is often correlated with poor clinical outcomes.

Core Mechanism of Action of CDK7 Inhibitors

Selective CDK7 inhibitors, particularly covalent inhibitors like THZ1, achieve high potency and selectivity by targeting a unique cysteine residue (Cys312) located outside the conventional ATP-binding pocket of CDK7.[3][10] This irreversible binding leads to a profound and sustained inhibition of its kinase activity, triggering a multi-pronged attack on cancer cells.

Potent and Immediate Transcriptional Repression

The most immediate effect of CDK7 inhibition is the shutdown of transcription.

-

Inhibition of RNA Pol II Phosphorylation: CDK7 inhibitors directly prevent the phosphorylation of the RNA Pol II CTD.[3][11] This stalls the transcription process at its very beginning, leading to a rapid global decrease in the synthesis of new mRNA.

-

Targeting Transcriptional Addiction: Cancer cells that are dependent on super-enhancer-driven oncogenes, such as MYC in small cell lung cancer or RUNX1 in T-cell acute lymphoblastic leukemia (T-ALL), are exceptionally sensitive to CDK7 inhibition.[3][5][12] The short half-life of these oncoproteins means that even a brief interruption in their transcription can lead to a dramatic decrease in their cellular levels, triggering cell death.[5][6]

Induction of Cell Cycle Arrest

By inhibiting the CAK complex, CDK7 inhibitors prevent the activation of downstream cell cycle CDKs.[7][8]

-

G1 and G2/M Arrest: Lack of CDK2 activation prevents the transition from G1 to S phase, while the failure to activate CDK1 blocks entry into mitosis (G2/M arrest).[1][2] This halt in proliferation effectively stops tumor growth.

-

Disruption of Cyclin Binding: In some contexts, CDK7 inhibition can also prevent the assembly of the CDK1/Cyclin B complex, which is an unexpected mechanism that further ensures mitotic entry is blocked.[13]

Induction of Apoptosis

The combined assault of transcriptional repression and cell cycle arrest ultimately forces cancer cells into a state of programmed cell death (apoptosis). This is primarily achieved by inhibiting the transcription of key, short-lived anti-apoptotic proteins like MCL-1 and BCL-XL.[5][6] When the levels of these survival proteins plummet, the intrinsic apoptotic pathway is activated, leading to cell demise.

Quantitative Analysis of CDK7 Inhibition

The potency of CDK7 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibition (GI50) or anti-proliferative (IC50) effects in cancer cell lines.

| Cell Line | Cancer Type | Inhibitor | IC50 / GI50 (nM) | Citation |

| Jurkat | T-Cell Acute Lymphoblastic Leukemia | THZ1 | 50 | [14] |

| Loucy | T-Cell Acute Lymphoblastic Leukemia | THZ1 | 0.55 | [14] |

| LNCaP | Prostate Cancer | CT7001 | 148 (GI50) | [15] |

| C4-2B | Prostate Cancer | CT7001 | 142 (GI50) | [15] |

| U266 | Multiple Myeloma | THZ1 | ~200 (IC50) | [5][6] |

| H929 | Multiple Myeloma | THZ1 | ~200 (IC50) | [5] |

Note: IC50 values can vary based on experimental conditions and assay duration.

Key Experimental Protocols

Verifying the mechanism of action of a CDK7 inhibitor involves a series of standard molecular biology techniques.

Western Blot for Phosphoprotein Analysis

This protocol is used to assess the phosphorylation status of CDK7 targets.

-

Cell Treatment & Lysis: Culture cancer cells to ~70-80% confluency. Treat with the CDK7 inhibitor (e.g., 0-500 nM THZ1) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-RNA Pol II CTD (Ser5), phospho-CDK1 (Thr161), phospho-CDK2 (Thr160), and total protein controls.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of transcriptionally regulated genes.

-

Cell Treatment & RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan master mix, cDNA template, and primers specific for target genes (e.g., MYC, MCL1) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the target gene expression to the housekeeping gene.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle distribution.

-

Cell Treatment: Treat cells with the inhibitor for a longer duration (e.g., 24-72 hours) to allow for cell cycle effects to manifest.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams illustrate the core pathways affected by CDK7 inhibition.

Caption: The dual mechanism of CDK7 inhibition in cancer cells.

References

- 1. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor [en-cancer.fr]

- 13. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

The Function and Therapeutic Potential of Cdk7-IN-11: A Technical Guide

This document provides a detailed technical overview of the function of Cdk7-IN-11, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic applications of CDK7 inhibition. This guide covers the dual roles of CDK7 in cell cycle control and transcription, the mechanism of action of its inhibitors, quantitative data on this compound's potency, and detailed experimental protocols for evaluating such compounds.

Introduction: The Dual Roles of CDK7 as a Therapeutic Target

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine protein kinase that functions as a master regulator of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This dual functionality makes it a critical enzyme for cell proliferation and survival and, consequently, an attractive target for cancer therapy.[1]

-

Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[2][3] The CAK complex is responsible for the activating T-loop phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential drivers of the cell cycle.[2][4] By activating these downstream CDKs, CDK7 governs the transitions between different phases of the cell cycle, such as G1/S and G2/M.[4][5]

-

Transcriptional Regulation: CDK7 is also an essential component of the general transcription factor TFIIH.[2][3] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II).[4] This phosphorylation event, primarily on Serine 5 and 7 of the CTD heptapeptide repeat, is crucial for transcription initiation, promoter escape, and mRNA processing.[4] Furthermore, CDK7 can directly phosphorylate and regulate the activity of various transcription factors, including the estrogen receptor (ERα) and MYC-regulated proteins, which are key drivers in many cancers.[4][6]

Given that cancer cells exhibit dysregulated cell division and are often addicted to the high-level expression of specific oncogenes, they are particularly vulnerable to the simultaneous disruption of both the cell cycle and transcription machinery. Therefore, inhibiting CDK7 presents a powerful therapeutic strategy to induce cell cycle arrest and apoptosis in tumor cells.[1]

This compound: A Potent and Orally Active CDK7 Inhibitor

This compound is an orally active and potent inhibitor of CDK7.[7] It has been identified as a promising molecule for investigating the biological consequences of CDK7 inhibition and for potential therapeutic development.

Mechanism of Action

CDK7 inhibitors function by binding to the CDK7 enzyme and blocking its kinase activity, thereby preventing the phosphorylation of its substrates.[1] This inhibition disrupts the function of both the CAK and TFIIH complexes. The consequences are twofold:

-

Cell Cycle Arrest: Inhibition of CAK activity prevents the activation of cell cycle CDKs, leading to a halt in cell cycle progression, predominantly at the G1/S transition.[5]

-

Transcriptional Repression: Inhibition of TFIIH-associated CDK7 activity blocks Pol II-mediated transcription. This leads to a rapid depletion of proteins with short half-lives, including key oncogenes (e.g., MYC) and anti-apoptotic factors, ultimately triggering programmed cell death (apoptosis).[6]

While the specific binding mode of this compound (e.g., ATP-competitive, covalent) is not detailed in publicly available literature, its high potency suggests a strong and specific interaction with the CDK7 kinase.

Data Presentation

Quantitative data for this compound is summarized below. Due to the limited availability of a public kinase selectivity profile for this compound, a representative dataset for a well-characterized covalent CDK7 inhibitor, SY-351, is provided for context. This illustrates the expected selectivity profile for a high-quality chemical probe targeting CDK7.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Biochemical Inhibition | CDK7 Kinase | IC₅₀ | 4.2[7] |

| Cellular Proliferation (72h) | MDA-MB-468 (TNBC) | IC₅₀ | 14.0[7] |

| Cellular Proliferation (72h) | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 3.0[7] |

Table 2: Representative Kinase Selectivity Profile (SY-351)

This data is for the covalent CDK7 inhibitor SY-351 and is presented as a representative example of a selective compound. Data for this compound is not publicly available.

| Kinase | Percent Inhibition @ 0.2 µM | Percent Inhibition @ 1.0 µM |

|---|---|---|

| CDK7 | >90% | >95% |

| CDK12 | <50% | >50% |

| CDK13 | <50% | >50% |

| Other 249 Kinases | <50% | Majority <50% |

(Data adapted from KiNativ profiling of SY-351 in A549 cell lysate)[2][8]

Signaling Pathways and Experimental Workflows

Visualizations of key pathways and experimental logic are provided below using Graphviz.

Caption: Dual functions of CDK7 in cell cycle and transcription.

Caption: Mechanism of action of a CDK7 inhibitor like this compound.

Caption: Experimental workflow for CDK7 inhibitor characterization.

Experimental Protocols

Detailed protocols for the characterization of this compound and similar CDK7 inhibitors are provided below. Note: As the specific protocols used to generate the data for this compound are not publicly available, the following represent standard, widely accepted methodologies in the field, adapted from studies on other selective CDK7 inhibitors.[3][8]

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified CDK7 kinase.

Materials:

-

Recombinant human CDK7/CyclinH/MAT1 complex (e.g., from SignalChem).

-

CDK7 substrate (e.g., generic peptide substrate like Ser/Thr peptide 1, or full-length CDK2/Cyclin A).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

Test Compound (this compound) serially diluted in DMSO.

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

ATP solution (at Km concentration for CDK7).

-

White, opaque 384-well assay plates.

-

Plate reader capable of measuring luminescence.

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

-

To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle (for positive and negative controls).

-

Add 2.5 µL of a 2x enzyme/substrate mix (containing CDK7/CycH/MAT1 and substrate peptide) in Assay Buffer.

-

Initiate the kinase reaction by adding 5 µL of 2x ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to consume unused ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo® 2.0)

Objective: To determine the IC₅₀ of a test compound on the proliferation of cancer cell lines (e.g., MDA-MB-468, HepG2).

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound (this compound) serially diluted in culture medium.

-

CellTiter-Glo® 2.0 Assay Reagent (Promega).

-

White, clear-bottom 96-well cell culture plates.

-

Luminometer plate reader.

Methodology:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium and incubate overnight (37°C, 5% CO₂).

-

Prepare 2x serial dilutions of this compound in culture medium.

-

Remove the old medium from the plate and add 100 µL of medium containing the test compound or vehicle (DMSO) to the appropriate wells.

-

Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO₂.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated cells and plot the dose-response curve to calculate the IC₅₀.

Protocol 3: Western Blot for Pathway Modulation Analysis

Objective: To assess the effect of CDK7 inhibition on the phosphorylation of downstream targets (e.g., Pol II CTD Ser5, CDK1 T161).

Materials:

-

Cancer cell line (e.g., HCT116, Jurkat).

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-Pol II CTD (Ser5), anti-phospho-CDK1 (Thr161), anti-total Pol II, anti-total CDK1, anti-Actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).

-

Determine protein concentration using the BCA assay.

-

Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Acquire images using a chemiluminescence imaging system. Analyze band intensities relative to the loading control.

Protocol 4: In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG).

-

Tumor cells (e.g., MDA-MB-468) for implantation.

-

This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

-

Vehicle control solution.

-

Calipers for tumor measurement.

Methodology:

-

Subcutaneously implant 5-10 million tumor cells into the flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 30 mg/kg).

-

Administer the compound or vehicle by oral gavage daily (or as determined by pharmacokinetic studies).

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.

-

Monitor animal body weight and general health as a measure of toxicity.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

-

Analyze the data by comparing tumor growth inhibition (TGI) in the treated groups relative to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed.

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. The development of a selective cyclin-dependent kinase inhibitor which demonstrates anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CDK7 ameliorates experimental arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cdk7-IN-11: A Technical Primer on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Roles of CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) stands as a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward. Simultaneously, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation of transcription. Given its central role in these pathways, aberrant CDK7 activity has been implicated in the uncontrolled proliferation characteristic of many cancers, making it a compelling target for therapeutic intervention. This has spurred the development of selective CDK7 inhibitors, a class of molecules with the potential to simultaneously halt the cell cycle and disrupt the transcriptional machinery of cancer cells.

Discovery and Synthesis of Cdk7-IN-11

This compound has emerged as a potent and orally active inhibitor of CDK7. Its discovery was detailed in the international patent application WO2021182914A1, which describes a series of novel compounds with CDK7 inhibitory activity.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound, as outlined in patent WO2021182914A1, involves a multi-step chemical synthesis process. While the patent provides a comprehensive description of the synthetic route, a generalized protocol would typically involve the sequential assembly of a core heterocyclic scaffold, followed by the introduction of various substituents to optimize potency and selectivity.

General Synthetic Scheme:

The synthesis would likely commence with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and functional group manipulations to construct the final molecule. Each step would require specific reaction conditions, including the choice of solvents, reagents, temperature, and reaction time, followed by purification of the intermediate compounds, often using techniques like column chromatography. The final product, this compound, would be characterized by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Biological Activity and Mechanism of Action

This compound demonstrates potent inhibitory activity against its target kinase, CDK7. The mechanism of action is presumed to be through competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data: In Vitro Activity

The inhibitory potency of this compound has been quantified through biochemical and cellular assays.

| Assay Type | Target/Cell Line | IC50 (nM) |

| Biochemical Assay | CDK7 | 4.2 |

| Cell Proliferation Assay | MDA-MB-468 (Breast Cancer) | 14.0 |

| HepG2 (Liver Cancer) | 3.0 |

Experimental Protocols: Biological Assays

CDK7 Kinase Inhibition Assay:

The in vitro inhibitory activity of this compound against CDK7 is typically determined using a kinase assay. A common method involves the following steps:

-

Reagents and Materials: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate, ATP (adenosine triphosphate), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A reaction mixture is prepared containing the CDK7 enzyme, the peptide substrate, and assay buffer in the wells of a microplate.

-

This compound, at varying concentrations, is added to the wells.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Proliferation Assay:

The anti-proliferative effect of this compound on cancer cell lines is assessed using a cell viability assay. A standard protocol is as follows:

-

Cell Culture: Cancer cell lines (e.g., MDA-MB-468, HepG2) are cultured in appropriate media and conditions.

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures the metabolic activity of viable cells.

-

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined by analyzing the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the context of this compound's action and its discovery process, the following diagrams are provided.

Conclusion

This compound represents a significant advancement in the development of selective CDK7 inhibitors. Its potent and orally active profile, coupled with its demonstrated anti-proliferative effects in cancer cell lines, underscores its potential as a valuable research tool and a promising candidate for further preclinical and clinical investigation. The detailed study of this compound and similar molecules will continue to illuminate the therapeutic potential of targeting the dual roles of CDK7 in cancer.

Cdk7-IN-11: A Technical Guide to a Highly Selective Cdk7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] Inhibition of CDK7 presents a promising strategy for the treatment of various cancers. This technical guide provides an in-depth overview of Cdk7-IN-11, a potent and highly selective inhibitor of CDK7. This document details its chemical properties, biological activity, and selectivity profile. Furthermore, it provides comprehensive, representative experimental protocols for the biochemical and cell-based assays used to characterize this and similar kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor discovery.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription.[3][4] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle through its various phases.[4][5] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription.[4][5] Given this dual functionality, CDK7 is a master regulator of cell proliferation and survival. In many cancers, there is an increased reliance on transcriptional machinery and a dysregulation of the cell cycle, making CDK7 an attractive target for therapeutic intervention.[3][6] Selective inhibition of CDK7 can simultaneously halt cell cycle progression and disrupt the transcriptional program that drives tumor growth.[6]

This compound: A Potent and Selective Inhibitor

This compound is an orally active small molecule inhibitor of CDK7. It has demonstrated high potency in biochemical assays and significant anti-proliferative effects in cancer cell lines.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₆H₂₈N₆O₂S |

| Molecular Weight | 488.60 g/mol |

| CAS Number | 2414896-32-3 |

Biological Activity and Selectivity

This compound exhibits potent and selective inhibition of CDK7. The inhibitory activity has been quantified through biochemical assays, and its anti-proliferative effects have been demonstrated in cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| CDK7 | 4.2 |

| CDK1 | >1000 |

| CDK2 | >1000 |

| CDK3 | >1000 |

| CDK4 | >1000 |

| CDK5 | >1000 |

| CDK6 | >1000 |

| CDK9 | >1000 |

Data sourced from patent WO2021182914A1.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) (72h incubation) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 14.0 |

| HepG2 | Hepatocellular Carcinoma | 3.0 |

Data sourced from MedchemExpress product datasheet, referencing patent WO2021182914A1.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the dual functions of CDK7 in the cell cycle and transcription.

References

- 1. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 3. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Cdk7: A Linchpin in Transcription and Cell Cycle Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (Cdk7) stands at a critical intersection of cellular regulation, orchestrating the seemingly disparate processes of gene transcription and cell cycle progression. This dual functionality makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning Cdk7's roles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Duality of Cdk7

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that drive the eukaryotic cell cycle. While most CDKs are dedicated to either cell cycle control or transcription, Cdk7 is a notable exception, playing essential roles in both.[1] This dual agency is facilitated by its association with different protein complexes.

-

In Transcription: As a subunit of the general transcription factor IIH (TFIIH), Cdk7 is integral to the initiation of transcription by RNA polymerase II (Pol II).[2][3]

-

In the Cell Cycle: As the catalytic subunit of the CDK-activating kinase (CAK) complex, Cdk7 phosphorylates and activates other CDKs, thereby governing transitions between cell cycle phases.[4]

Cdk7 forms a stable trimeric complex with Cyclin H and MAT1 (Ménage à Trois 1).[2][5] This core complex can then associate with the larger TFIIH complex to regulate transcription or function as the free CAK complex to control the cell cycle. The specific activity and substrate preference of Cdk7 are modulated by these interactions.[1][4]

Cdk7 in the Realm of Transcription

Cdk7's role in transcription is multifaceted, extending from the initiation to the termination phases of the process.

A Key Component of the TFIIH Complex

The TFIIH complex is a multi-subunit protein complex with roles in transcription initiation and DNA repair.[3] Cdk7, along with Cyclin H and MAT1, forms the kinase module of TFIIH.

Phosphorylation of the RNA Polymerase II C-Terminal Domain (CTD)

The largest subunit of RNA Polymerase II, Rpb1, possesses a long C-terminal domain (CTD) composed of multiple repeats of the heptapeptide consensus sequence YSPTSPS. The phosphorylation status of this CTD is a key determinant of the transcription cycle. Cdk7 preferentially phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD heptad repeat.[1][6][7]

-

Ser5 Phosphorylation: This modification is crucial for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of capping enzymes to the nascent RNA transcript.[6]

-

Ser7 Phosphorylation: Phosphorylation at this position is also important for transcription of certain genes, particularly small nuclear RNA (snRNA) genes, and is involved in 3'-end processing of transcripts.[1]

Regulation of Promoter-Proximal Pausing

Promoter-proximal pausing is a critical regulatory step where Pol II stalls shortly after initiating transcription. Cdk7 plays a complex role in this process. It is required for the recruitment of the Negative Elongation Factor (NELF), which contributes to the establishment of the pause.[1][8] Paradoxically, Cdk7 also contributes to pause release by phosphorylating and activating Cdk9, the kinase component of the Positive Transcription Elongation Factor b (P-TEFb), which then phosphorylates NELF and the DRB-sensitivity-inducing factor (DSIF), leading to their conversion into positive elongation factors.[6][8]

Signaling Pathway of Cdk7 in Transcription

Cdk7 at the Helm of the Cell Cycle

Cdk7's function as a CDK-activating kinase (CAK) is fundamental to the orderly progression of the cell cycle.

The CDK-Activating Kinase (CAK) Complex

The free trimeric complex of Cdk7, Cyclin H, and MAT1 constitutes the CAK.[4] The primary role of CAK is to phosphorylate a conserved threonine residue within the activation loop (T-loop) of other CDKs, a modification that is essential for their kinase activity.

Regulation of Cell Cycle Transitions

By activating key cell cycle CDKs, Cdk7 governs major cell cycle transitions:

-

G1/S Transition: Cdk7 activates Cdk2/Cyclin E and Cdk2/Cyclin A complexes, which are essential for the initiation of DNA replication.

-

G2/M Transition: Cdk7-mediated activation of Cdk1/Cyclin B is a prerequisite for entry into mitosis.

-

G1 Progression: Cdk7 also phosphorylates and activates Cdk4/Cyclin D and Cdk6/Cyclin D complexes, which drive progression through the G1 phase.

Signaling Pathway of Cdk7 in Cell Cycle Control

Quantitative Data on Cdk7 Function

Cdk7 Substrate Phosphorylation Sites

| Substrate | Phosphorylation Site(s) | Function | Reference(s) |

| RNA Polymerase II CTD | Serine 5, Serine 7 | Transcription initiation, promoter clearance, RNA capping | [1][6][7] |

| Cdk1 | Threonine 161 | Activation, G2/M transition | |

| Cdk2 | Threonine 160 | Activation, G1/S transition | |

| Cdk4 | Threonine 172 | Activation, G1 progression | [9] |

| Cdk6 | Threonine 177 | Activation, G1 progression | |

| Cdk9 (P-TEFb) | Threonine 186 | Activation, transcriptional elongation | [8] |

Cdk7 Inhibitor Potency

| Inhibitor | Type | IC50 (nM) | Target(s) | Reference(s) |

| THZ1 | Covalent | 3.2 | Cdk7 | [10] |

| SY-1365 | Covalent | 84 | Cdk7 | [10] |

| CT7001 (ICEC0942) | Reversible | 40 | Cdk7 | [10] |

| BS-181 | Reversible | 21 | Cdk7 | [10][11] |

| Flavopiridol | Reversible | 10 | Multiple CDKs | [12] |

| (R)-roscovitine | Reversible | 500 | Multiple CDKs | [12] |

| AT7519 | Reversible | <10 (for Cdk9) | Multiple CDKs | [12] |

| BAY-1000394 | Reversible | 5-25 | Multiple CDKs | [12] |

| SY-351 | Covalent | 23 | Cdk7 | [13] |

Cdk7 Expression in Cancer

| Cancer Type | Cdk7 Expression Level | Correlation with Prognosis | Reference(s) |

| Breast Cancer | Elevated | Inversely proportional to poor prognostic factors in ER+ | [14] |

| Hepatocellular Carcinoma | Upregulated | Associated with poor prognosis | [15] |

| Intrahepatic Cholangiocarcinoma | Significantly associated with higher tumor grade | Associated with worse prognosis | [16] |

| Medulloblastoma (MYC-driven) | Essential for tumorigenesis | - | [17] |

| Pancreatic Ductal Adenocarcinoma | Overexpressed | Associated with poor prognosis | [18] |

| Non-Small-Cell Lung Cancer | Overexpressed | Associated with poor prognosis | [18] |

| Small-Cell Lung Cancer | Overexpressed | Associated with poor prognosis | [18] |

Detailed Experimental Protocols

In Vitro Cdk7 Kinase Assay

This protocol is adapted from commercially available kits and published literature for measuring the kinase activity of recombinant Cdk7.

Materials:

-

Recombinant active Cdk7/Cyclin H/MAT1 complex

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate (e.g., GST-CTD fusion protein or a synthetic peptide substrate like Cdk7/9tide)

-

ATP (including [γ-32P]ATP for radiometric assays or unlabeled ATP for ADP-Glo™ assays)

-

ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radiometric assays

-

Microplate reader (for luminescence) or scintillation counter (for radioactivity)

Procedure:

-

Prepare Kinase Reaction:

-

Thaw all reagents on ice.

-

Prepare a master mix of the kinase reaction buffer containing the desired concentration of the substrate.

-

In a 96-well plate, add the kinase reaction master mix.

-

Add the Cdk7 enzyme to each well, except for the negative control wells.

-

Add the test compounds (inhibitors) at various concentrations.

-

-

Initiate Reaction:

-

Start the reaction by adding a solution of ATP (and [γ-32P]ATP if applicable) to each well. The final ATP concentration should be at or near the Km for Cdk7 if known, or a standard concentration (e.g., 10 µM) can be used.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Terminate Reaction and Detect Signal:

-

For ADP-Glo™ Assay:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a microplate reader.

-

-

For Radiometric Assay:

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 75 mM phosphoric acid.

-

Wash once with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

For inhibitor studies, plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Workflow for In Vitro Kinase Assay:

Chromatin Immunoprecipitation (ChIP) for Cdk7

This protocol is a synthesized guideline for performing ChIP to study the association of Cdk7 with specific genomic regions.

Materials:

-

Cultured cells

-

Formaldehyde (37%)

-

Glycine (1.25 M)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

-

ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS)

-

Wash buffers (low salt, high salt, LiCl, and TE buffer)

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

RNase A

-

Anti-Cdk7 antibody and control IgG

-

Protein A/G magnetic beads

-

Sonicator

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-linking:

-

Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells in cell lysis buffer.

-

Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.

-

Centrifuge to pellet the cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin with ChIP dilution buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate a portion of the chromatin with the anti-Cdk7 antibody or control IgG overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes and incubate for 1-2 hours.

-

-

Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and twice with TE buffer to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using elution buffer.

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4 hours.

-

-

DNA Purification:

-

Treat the samples with RNase A and then Proteinase K.

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA by qPCR using primers specific for the genomic regions of interest.

-

Workflow for Chromatin Immunoprecipitation (ChIP):

References

- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controling RNA Polymerase Dynamics | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 8. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-dependent kinase 7 (CDK7) expression in human hepatocellular carcinoma: association with HCC progression, prognosis and cell proliferative capacity - Liu - Translational Cancer Research [tcr.amegroups.org]

- 16. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Target Validation of Covalent CDK7 Inhibitors in Oncology

Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-11" is not publicly available. This guide will therefore focus on the well-characterized, representative covalent Cyclin-Dependent Kinase 7 (CDK7) inhibitor, THZ1 , as a proxy to discuss the principles and methodologies of CDK7 target validation in oncology. The data and protocols presented are based on published literature for THZ1 and other closely related covalent CDK7 inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[1][3] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation of transcription.[4][5] Many cancers exhibit a heightened dependency on transcriptional processes, making them particularly vulnerable to CDK7 inhibition.[5]

This technical guide provides a comprehensive overview of the target validation of covalent CDK7 inhibitors, using THZ1 as a primary example. It covers the mechanism of action, quantitative preclinical data, detailed experimental protocols for key validation assays, and visual representations of the core signaling pathways and experimental workflows.

Mechanism of Action of Covalent CDK7 Inhibitors

Covalent CDK7 inhibitors like THZ1 possess a unique mechanism of action that confers high potency and selectivity. These inhibitors typically feature a reactive group, such as an acrylamide moiety, which forms a covalent bond with a non-conserved cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7.[5] This irreversible binding leads to sustained inhibition of CDK7's kinase activity.

The inhibition of CDK7 has two major downstream consequences:

-

Transcriptional Suppression: Inhibition of RNAPII CTD phosphorylation leads to a global decrease in transcription. This effect is particularly pronounced for genes associated with super-enhancers, which are often responsible for driving the expression of key oncogenes like MYC and RUNX1.[5]

-

Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibition leads to a halt in cell cycle progression, typically at the G1/S transition.[1][6]

Quantitative Preclinical Data

The following tables summarize key quantitative data for representative covalent CDK7 inhibitors from preclinical studies.

Table 1: Biochemical Activity of Covalent CDK7 Inhibitors

| Compound | Target | Assay Type | IC50 / Ki / KD | Reference(s) |

| THZ1 | CDK7 | Biochemical Kinase Assay | 3.2 nM (IC50) | [5] |

| THZ1 | CDK7 | Kinase Binding Assay (180 min) | 1.8 nM (KD) | [5] |

| THZ1-R (non-reactive analog) | CDK7 | Biochemical Kinase Assay | 183 nM (IC50) | [5] |

| YKL-5-124 | CDK7 | In vitro Kinase Assay | 9.7 nM (IC50) | [6] |

| YKL-5-124 | CDK12 | In vitro Kinase Assay | >10,000 nM (IC50) | [6] |

| YKL-5-124 | CDK13 | In vitro Kinase Assay | >10,000 nM (IC50) | [6] |

Table 2: Cellular Activity of Covalent CDK7 Inhibitors

| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference(s) |

| THZ1 | Jurkat (T-ALL) | Cell Proliferation | 5.1 nM | [5] |

| THZ1 | HCT116 (Colon) | Cell Proliferation | 21.5 nM | [5] |

| SY-1365 | HL60 (AML) | Target Engagement (EC50) | ~50 nM | [7] |

| Unnamed Covalent Inhibitor | OCI-AML3 (WT) | Antiproliferation | 4 nM | [8] |

| Unnamed Covalent Inhibitor | OCI-AML3 (C312S Mutant) | Antiproliferation | 3980 nM | [8] |

Experimental Protocols

In Vitro CDK7 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK7/Cyclin H/MAT1 complex.

Materials:

-

Recombinant active CDK7/Cyclin H/MAT1 complex (e.g., from Sino Biological, BPS Bioscience)[9][10]

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Substrate (e.g., GST-CTD peptide)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[9]

-

Test compound (e.g., this compound/THZ1) dissolved in DMSO

-

96-well plates

Procedure (using ADP-Glo™):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant CDK7 complex, and substrate to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[11]

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[9]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.[9]

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay

This assay determines the effect of a CDK7 inhibitor on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound

Procedure (using CCK-8):

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]

-

Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of CCK-8 solution to each well.[12]

-

Incubate at 37°C for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Western Blotting for Target Engagement and Downstream Effects

This technique is used to confirm target engagement by observing the phosphorylation status of CDK7 substrates.

Materials:

-

Cancer cells treated with the CDK7 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-RNAPII CTD (Ser5, Ser7), anti-phospho-CDK2 (Thr160), anti-total CDK7, anti-GAPDH (loading control)[5][6]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of a CDK7 inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)[14][15]

-

Cancer cell line or patient-derived tumor tissue

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1-10 million cells) mixed with or without Matrigel into the flank of the mice.[16]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.[17]

-

Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

-

Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Plot the average tumor volume over time for each group to assess treatment efficacy.

Mandatory Visualizations

Signaling Pathways

Caption: CDK7's dual role in cell cycle and transcription.

Experimental Workflow

Caption: Workflow for CDK7 inhibitor target validation.

References

- 1. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]

- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. documents.thermofisher.cn [documents.thermofisher.cn]

- 12. Cell Viability Assay [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

An In-depth Technical Guide to Cdk7 Inhibition in Basic Cancer Research: A Focus on the Clinical Candidate SY-5609

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling target in oncology due to its dual role in regulating the cell cycle and transcription.[1][2][3] Inhibition of CDK7 offers a promising therapeutic strategy to concurrently disrupt these fundamental processes that are often dysregulated in cancer. This technical guide provides an in-depth overview of a potent and selective CDK7 inhibitor, SY-5609, which has entered clinical trials. We will delve into its mechanism of action, biochemical and cellular activities, and provide exemplary experimental protocols for its characterization. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of CDK7 inhibition in basic cancer research.

Introduction to CDK7 as a Cancer Target

CDK7 is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK).[4][5] The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][4][5][6] Additionally, CDK7 is a critical component of the general transcription factor TFIIH.[2][3][4] Within TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[2][3]

Given its central role in two essential cellular processes frequently hijacked by cancer cells, CDK7 is an attractive therapeutic target.[1][7] Many cancers exhibit a heightened dependence on transcriptional regulation and show dysregulated cell cycle control, making them particularly vulnerable to CDK7 inhibition.[6][7]

SY-5609: A Potent and Selective Covalent CDK7 Inhibitor

While the user's request specified "Cdk7-IN-11," no publicly available information exists for a compound with this designation. Therefore, this guide will focus on a well-characterized and clinically relevant CDK7 inhibitor, SY-5609 .

SY-5609 is a potent, selective, and orally bioavailable covalent inhibitor of CDK7.[8] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged and irreversible inhibition. This characteristic can provide a sustained pharmacodynamic effect.

Mechanism of Action

SY-5609 exerts its anti-cancer effects through the dual inhibition of transcription and cell cycle progression:

-

Transcriptional Inhibition: By inhibiting CDK7's phosphorylation of the Pol II CTD, SY-5609 disrupts the transcription of a broad range of genes. Cancer cells are often highly dependent on the continuous transcription of oncogenes (e.g., MYC) and anti-apoptotic proteins for their survival and proliferation. Inhibition of CDK7 leads to a rapid downregulation of these key transcripts, inducing cell stasis and apoptosis.

-

Cell Cycle Arrest: Through inhibition of the CAK complex, SY-5609 prevents the activation of cell cycle CDKs. This leads to a halt in cell cycle progression, typically at the G1/S transition, preventing cancer cells from dividing.[2]

Biochemical and Cellular Activity of SY-5609

The following tables summarize the quantitative data for SY-5609 and other representative CDK7 inhibitors.

Table 1: Biochemical Activity of Selected CDK7 Inhibitors

| Compound | Target | IC50 / KD | Assay Type | Reference |

| SY-5609 | CDK7 | KD = 0.065 nM | Binding Assay | [8] |

| THZ1 | CDK7 | IC50 = 53.5 nM | In vitro kinase assay | [9] |

| YKL-5-124 | CDK7 | IC50 = 53.5 nM | In vitro kinase assay | [9] |

| BS-181 | CDK7 | IC50 = 1.75 µM (KHOS cells) | Cell Viability Assay | [10] |

| LY3405105 | CDK7 | IC50 = 93 nM | Biochemical Assay | [8] |

Table 2: Cellular Activity of SY-5609 in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | IC50 / EC50 | Reference |

| HCC70 | Triple-Negative Breast Cancer | Proliferation | Not Specified (nM range) | [8] |

| A2780 | Ovarian Cancer | Proliferation | Not Specified (nM range) | [8] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by CDK7 inhibition is crucial for understanding its mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for characterizing CDK7 inhibitors.

CDK7 Signaling Pathways

Caption: Dual roles of CDK7 in transcription and cell cycle, and its inhibition by SY-5609.

Experimental Workflow for CDK7 Inhibitor Characterization

Caption: A typical workflow for the preclinical characterization of a CDK7 inhibitor.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for key assays used in the characterization of CDK7 inhibitors like SY-5609.

In Vitro CDK7 Kinase Assay (IC50 Determination)

This protocol is adapted from commercially available kinase assay kits.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK substrate peptide (e.g., a peptide derived from the Pol II CTD)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., SY-5609) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase assay buffer to each well.

-

Add the test compound or DMSO (vehicle control) to the appropriate wells.

-

Add the CDK7/Cyclin H/MAT1 enzyme to all wells except the "no enzyme" control.

-

Add the CDK substrate peptide to all wells.

-

Initiate the reaction by adding ATP to all wells.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other readings.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay (MTT Assay)

Objective: To assess the effect of a CDK7 inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., SY-5609) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear-bottom plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

-

Western Blot for Target Engagement

Objective: To determine if the CDK7 inhibitor reduces the phosphorylation of downstream targets in cells.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., SY-5609)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Pol II CTD Ser5, anti-total Pol II, anti-phospho-CDK1 Thr161, anti-total CDK1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Image Acquisition and Analysis: Acquire the image using a digital imager. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Conclusion

The dual role of CDK7 in transcription and cell cycle regulation makes it a highly attractive target for cancer therapy. Potent and selective inhibitors like SY-5609 have demonstrated promising preclinical activity and are currently being evaluated in clinical trials. This technical guide provides a foundational understanding of the mechanism of action of CDK7 inhibitors, presents key quantitative data for SY-5609, and offers detailed protocols for its preclinical characterization. It is anticipated that this resource will aid researchers in the design and execution of their studies aimed at further elucidating the therapeutic potential of CDK7 inhibition in oncology.

References

- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Active growth signaling promotes senescence and cancer cell sensitivity to CDK7 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase 7 (CDK7) is an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

The Effect of CDK7 Inhibition on RNA Polymerase II Phosphorylation: A Technical Guide

Introduction

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving the cell cycle.[1][4] Concurrently, as a subunit of the general transcription factor TFIIH, CDK7 is essential for the initiation and regulation of transcription by RNA Polymerase II (Pol II).[1][2][5] This guide provides an in-depth analysis of the effects of CDK7 inhibition on the phosphorylation of RNA Polymerase II, a key event in transcriptional regulation.

A specific inhibitor, Cdk7-IN-11, was initially queried. As no publicly available data for a compound with this designation could be found, this document will proceed with a discussion of the effects of well-characterized, representative CDK7 inhibitors. The principles and methodologies described herein are broadly applicable to the study of any selective CDK7 inhibitor.

Core Mechanism: CDK7 and RNA Polymerase II Phosphorylation

The large subunit of RNA Polymerase II, Rpb1, possesses a unique C-terminal domain (CTD) composed of multiple repeats of the heptapeptide consensus sequence Y1S2P3T4S5P6S7.[6][7] The phosphorylation status of the serine residues at positions 2, 5, and 7 of this repeat is dynamic and dictates the stage of the transcription cycle.

CDK7 directly and indirectly influences the phosphorylation of the Pol II CTD:

-

Direct Phosphorylation of Serine 5 and Serine 7: CDK7, as part of the TFIIH complex, directly phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD.[5][7] Ser5 phosphorylation is a critical step for transcription initiation, promoter clearance, and the recruitment of mRNA capping enzymes.[5][8] Ser7 phosphorylation is also important for the transcription of certain genes, such as small nuclear RNAs (snRNAs).[5]

-

Indirect Regulation of Serine 2 Phosphorylation: CDK7 acts as an activating kinase for CDK9.[5][7] CDK9, a component of the positive transcription elongation factor b (P-TEFb), is the primary kinase responsible for phosphorylating Serine 2 (Ser2) of the Pol II CTD.[6] Ser2 phosphorylation is a hallmark of the transition from abortive initiation to productive elongation.[6] Therefore, by activating CDK9, CDK7 indirectly promotes Ser2 phosphorylation and transcriptional elongation.

Inhibition of CDK7 is thus expected to have a multi-pronged effect on Pol II phosphorylation, leading to a decrease in Ser5 and Ser7 phosphorylation directly, and a subsequent reduction in Ser2 phosphorylation indirectly.

Data Presentation: Inhibitory Activity of Representative CDK7 Inhibitors

The potency and selectivity of CDK7 inhibitors are critical parameters in their use as research tools and potential therapeutics. The following tables summarize the in vitro inhibitory concentrations (IC50) of several well-studied CDK7 inhibitors against CDK7 and other related kinases.

| Inhibitor | Target Kinase | IC50 (nM) | Comments |

| YKL-5-124 | CDK7/Mat1/CycH | 9.7 | Covalent inhibitor. |

| CDK2 | 1300 | Highly selective for CDK7 over CDK2 and CDK9.[9] | |

| CDK9 | 3020 | ||

| SY-351 | CDK7/CCNH/MAT1 | 23 | Covalent inhibitor.[10] |

| CDK2/CCNE1 | 321 | Selective for CDK7.[10] | |

| CDK9/CCNT1 | 226 | ||

| CDK12/CCNK | 367 | ||

| BS-181 HCl | CDK7 | 21 | Non-covalent inhibitor. Highly selective for CDK7 over other CDKs.[9] |

| THZ1 | CDK7 | - | Covalent inhibitor. Also potent against CDK12 and CDK13. |

| CDK12 | - | ||

| CDK13 | - |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: CDK7's dual role in RNA Pol II phosphorylation.

Caption: Experimental workflow for analyzing Pol II phosphorylation.

Experimental Protocols

In Vitro Kinase Assay for CDK7 Activity

This protocol is designed to measure the direct kinase activity of CDK7 on a peptide substrate and to determine the IC50 of an inhibitor.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK7 substrate peptide (e.g., a peptide containing the Pol II CTD consensus sequence)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution (e.g., 10 mM stock)

-

This compound (or other inhibitor) stock solution in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well white, flat-bottom plates

-

Multichannel pipettes

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

2.5 µL of 4x inhibitor solution (or vehicle)

-